Benzyl (3-phenylpropyl)carbamate
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Overview
Description
Benzyl (3-phenylpropyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is known for its unique structure, which includes a benzyl group and a 3-phenylpropyl moiety, making it a versatile compound in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl (3-phenylpropyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with 3-phenylpropylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzyl (3-phenylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
Benzyl (3-phenylpropyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl (3-phenylpropyl)carbamate involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it directly coordinates with the catalytic zinc ion in the enzyme’s active site, mimicking the binding of bicarbonate. This interaction inhibits the enzyme’s activity, leading to various physiological effects .
Comparison with Similar Compounds
Benzyl carbamate: Similar structure but lacks the 3-phenylpropyl group.
Phenyl carbamate: Contains a phenyl group instead of the benzyl group.
N-alkyl carbamates: Various alkyl groups replace the benzyl group.
Uniqueness: Benzyl (3-phenylpropyl)carbamate is unique due to its specific combination of benzyl and 3-phenylpropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
302569-84-2 |
---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
benzyl N-(3-phenylpropyl)carbamate |
InChI |
InChI=1S/C17H19NO2/c19-17(20-14-16-10-5-2-6-11-16)18-13-7-12-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2,(H,18,19) |
InChI Key |
RFSQUDVDHGZTBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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